molecular formula C21H17NO B12787919 2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 20141-84-8

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12787919
CAS No.: 20141-84-8
M. Wt: 299.4 g/mol
InChI Key: HQUIZCSNXDHYGH-UHFFFAOYSA-N
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Description

NSC 110412 is a compound of significant interest in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, particularly in cancer treatment. The compound is known for its ability to interact with specific molecular targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 110412 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the creation of the core chemical structure of NSC 110412 through a series of reactions, such as condensation and cyclization.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups through reactions like alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure its purity and quality.

Industrial Production Methods

In an industrial setting, the production of NSC 110412 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be used, allowing for a constant supply of reactants and continuous removal of products.

Chemical Reactions Analysis

Types of Reactions

NSC 110412 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: NSC 110412 can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

NSC 110412 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of NSC 110412 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, in cancer treatment, NSC 110412 may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    NSC 706744: Another topoisomerase I inhibitor with similar anticancer properties.

    NSC 725776 (Indimitecan): A synthetic compound with enhanced stability and prolonged drug action.

    NSC 724998 (Indotecan): Known for its selective targeting of cancer cell genomes.

Uniqueness

NSC 110412 is unique due to its specific molecular structure, which allows for selective inhibition of its targets. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential compared to other similar compounds .

Properties

CAS No.

20141-84-8

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-methyl-3,3-diphenylisoindol-1-one

InChI

InChI=1S/C21H17NO/c1-22-20(23)18-14-8-9-15-19(18)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

HQUIZCSNXDHYGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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